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molecular formula C14H17NO3 B8628120 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid CAS No. 257632-90-9

2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid

Cat. No. B8628120
M. Wt: 247.29 g/mol
InChI Key: FVELXHDVMUGUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703347B2

Procedure details

Methyl[(2,2-dimethylpropyl)benzoxazol-5-yl]acetate [from step 6] (5.00 g, 0.0185 mole) was dissolved in methanol (5 ml) and then a solution of sodium hydroxide (0.81 g, 0.0204 mole) in water (5 ml) was added slowly over 20 minutes, maintaining the temperature below 25° C. by external cooling. Once the addition was complete, the mixture was allowed to stir at room temperature for 1 hour. The reaction mixture was poured slowly into water (50 ml) and concentrated hydrochloride acid was added until the pH of the mixture was below pH6. The mixture was stirred for 1 hour then filtered and the solid was washed thoroughly with water and dried. Trituration with hexane gave [(2,2-dimethylpropyl)benzoxazol-5yl]acetic acid (4.51 g) as a white solid, m.p. 108-109° C.
Name
Methyl[(2,2-dimethylpropyl)benzoxazol-5-yl]acetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[N:10][C:9]=2[CH:18]=1.[OH-].[Na+].Cl>CO.O>[CH3:15][C:14]([CH3:17])([CH3:16])[CH2:13][C:11]1[O:12][C:8]2[CH:7]=[CH:6][C:5]([CH2:4][C:3]([OH:19])=[O:2])=[CH:18][C:9]=2[N:10]=1 |f:1.2|

Inputs

Step One
Name
Methyl[(2,2-dimethylpropyl)benzoxazol-5-yl]acetate
Quantity
5 g
Type
reactant
Smiles
COC(CC=1C=CC2=C(N=C(O2)CC(C)(C)C)C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.81 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 25° C. by external cooling
ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
was added until the pH of the mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
the solid was washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC=1OC2=C(N1)C=C(C=C2)CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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